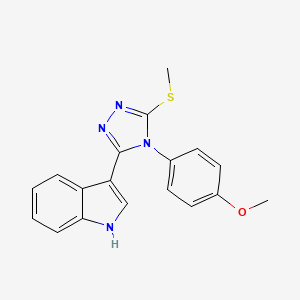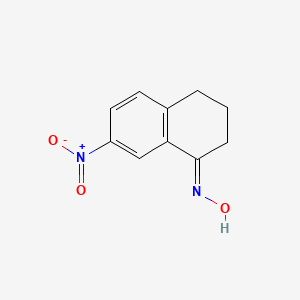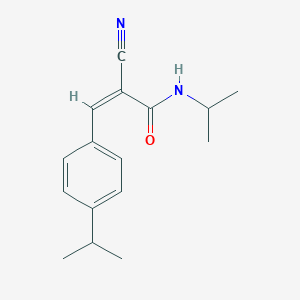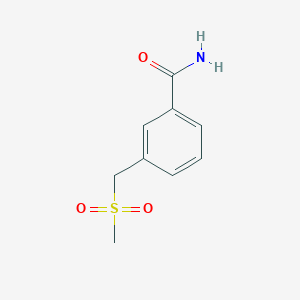
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds : Compounds containing furan and pyridine moieties, such as 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea, serve as important precursors in the synthesis of biologically active molecules. The synthesis processes often involve reactions with guanidine carbonate or thiourea, leading to compounds that exhibit plant-growth regulatory activity (Aniskova et al., 2017).
DNA Intercalative Agents and Anticancer Activity : Novel indeno[1,2-b]pyridinone derivatives have been synthesized to act as DNA intercalative human topoisomerase IIα catalytic inhibitors. These compounds, related to the furan-pyridine structure, show significant anticancer activity through a caspase 3-independent mechanism, which highlights their potential as therapeutic agents with improved efficacy and reduced toxicity compared to traditional treatments (Jeon et al., 2017).
Chemical Properties and Reaction Mechanisms
Electrochemical Properties : The electrochemical behavior of compounds with furan and pyridine rings, and their derivatives, has been explored, revealing insights into the electron delocalization within these heterocyclic systems. Such studies are crucial for understanding the reactivity and potential applications of these compounds in materials science and catalysis (Hildebrandt et al., 2011).
Photocycloaddition Reactions : The photochemical reactions between pyridine and furan have been investigated, leading to the discovery of novel photocycloaddition products. This research provides valuable information on the reactivity of these compounds under light irradiation, which can be applied in the development of new photoreactive materials or in photochemical synthesis strategies (Sakamoto et al., 1999).
Mechanism of Action
Target of Action
The primary target of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea is Cytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family of enzymes, which are responsible for metabolizing various substances in the body.
Mode of Action
The compound interacts with its target, Cytochrome P450 2A6, and exhibits a high coumarin 7-hydroxylase activity . This interaction results in the hydroxylation of certain substances, including anti-cancer drugs like cyclophosphamide and ifosphamide .
Biochemical Pathways
The compound’s interaction with Cytochrome P450 2A6 affects the metabolic pathways of certain substances. For instance, it can activate the metabolic pathway of aflatoxin B1 , a potent carcinogen produced by certain molds. The compound’s action can lead to the detoxification of aflatoxin B1, reducing its carcinogenic effects.
Result of Action
The compound’s action results in the hydroxylation of certain substances, including anti-cancer drugs and aflatoxin B1 . This can lead to the detoxification of these substances, reducing their harmful effects. In the case of anti-cancer drugs, this action can enhance their therapeutic effects.
Properties
IUPAC Name |
1-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(21-9-8-15-5-2-1-3-6-15)22-13-16-11-17(14-20-12-16)18-7-4-10-24-18/h1-7,10-12,14H,8-9,13H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVGQZVDYUKRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic Acid](/img/structure/B2889336.png)


![6-Bromo-4-chloro-2-methylbenzo[d]thiazole](/img/structure/B2889339.png)


![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2889345.png)
![3-((4-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2889346.png)



![benzo[d]thiazol-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2889355.png)

